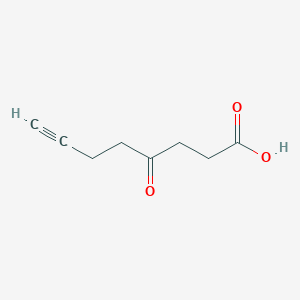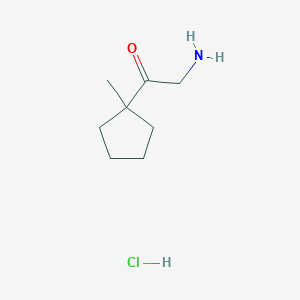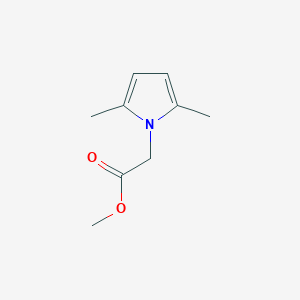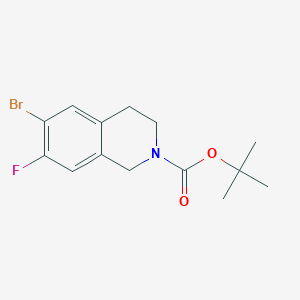
4-oxooct-7-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxooct-7-ynoic acid is an alpha-keto acid with the molecular formula C8H10O3. It is a yellow crystalline compound that is soluble in water and organic solvents. This compound belongs to the family of unsaturated alpha-keto acids and is synthesized naturally by various bacteria and fungi. In biological systems, this compound plays a role in the biosynthesis of several essential biological molecules, such as amino acids, nucleotides, and fatty acids.
Preparation Methods
The synthesis of 4-oxooct-7-ynoic acid can be achieved using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis.
Enzymatic Synthesis: This method involves the use of enzymes, such as transaminases, to catalyze the conversion of alpha-ketoglutarate to this compound.
Chemical Synthesis: This involves the reaction of an alkynoate with an alkyl halide in the presence of a metal catalyst to produce this compound.
Microbial Synthesis: Bacteria or fungi are used to produce this compound through fermentation.
Chemical Reactions Analysis
4-Oxooct-7-ynoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include metal catalysts, acids, and bases. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used in the design of bioactive molecules and the synthesis of chiral building blocks.
Biology: The compound is involved in the biosynthesis of essential biological molecules, making it valuable for studying metabolic pathways.
Medicine: Due to its unique chemical structure, 4-oxooct-7-ynoic acid is explored for the development of new drugs.
Industry: The compound’s versatile nature makes it useful in various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-oxooct-7-ynoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s alpha-keto acid structure allows it to participate in various biochemical reactions, influencing metabolic pathways and the biosynthesis of essential molecules.
Comparison with Similar Compounds
4-Oxooct-7-ynoic acid can be compared with other similar compounds, such as other alpha-keto acids. Some similar compounds include:
Pyruvic Acid: Another alpha-keto acid involved in metabolic pathways.
Alpha-Ketoglutaric Acid: Plays a role in the Krebs cycle and amino acid metabolism.
Oxaloacetic Acid: An intermediate in the citric acid cycle.
What sets this compound apart is its unsaturated nature and the presence of a triple bond, which gives it unique chemical properties and reactivity.
Properties
IUPAC Name |
4-oxooct-7-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-4-7(9)5-6-8(10)11/h1H,3-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXWZAQIQQBYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)
![2-[[1-(2-chlorophenyl)-5-(3-cyclopropyloxyphenyl)pyrazol-3-yl]methoxy]-2-methylpropanoic acid](/img/structure/B6602483.png)
![[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B6602484.png)

amine hydrochloride](/img/structure/B6602499.png)

![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)


![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)
